6-Bromo-5-chloroquinazoline-2,4-diamine is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound features bromine and chlorine substituents at the 6 and 5 positions, respectively, along with amino groups at the 2 and 4 positions. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
6-Bromo-5-chloroquinazoline-2,4-diamine is classified as a halogenated quinazoline derivative. It falls under the category of heterocyclic compounds, which are cyclic compounds that contain at least one atom that is not carbon (in this case, nitrogen).
The synthesis of 6-bromo-5-chloroquinazoline-2,4-diamine can be achieved through several methods:
The technical details of these methods often involve controlling reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and the use of catalysts (e.g., potassium carbonate) to optimize yields and selectivity .
6-Bromo-5-chloroquinazoline-2,4-diamine participates in various chemical reactions:
These reactions often require specific conditions such as elevated temperatures or the presence of catalysts to drive the reaction towards completion while minimizing side products .
The mechanism of action for compounds like 6-bromo-5-chloroquinazoline-2,4-diamine primarily involves their interaction with biological targets such as enzymes or receptors. For example:
Inhibition constants (IC50) have been reported in studies indicating significant binding affinities to specific receptor subtypes, highlighting its potential therapeutic applications in treating conditions like cancer and neurodegenerative diseases .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization .
6-Bromo-5-chloroquinazoline-2,4-diamine has several notable applications:
The compound 6-Bromo-5-chloroquinazoline-2,4-diamine is systematically named under IUPAC rules as 6-Bromo-5-chloroquinazoline-2,4-diamine. This nomenclature specifies the positions of the bromo (Br) and chloro (Cl) substituents on the quinazoline ring at carbon atoms C6 and C5, respectively, while amino groups (–NH₂) occupy C2 and C4. The quinazoline core is a bicyclic system comprising fused benzene and pyrimidine rings. Its molecular formula is C₈H₆BrClN₄, derived from the parent quinazoline structure (C₈H₆N₂) modified by bromo, chloro, and two amino groups. Key molecular characteristics include:
Table 1: Molecular Descriptor Analysis
Property | Value/Description |
---|---|
IUPAC Name | 6-Bromo-5-chloro-quinazoline-2,4-diamine |
Molecular Formula | C₈H₆BrClN₄ |
Molecular Weight | 272.52 g/mol |
Key Functional Groups | Bromo, Chloro, Diamino |
Hybridization | sp²-dominated ring system |
While direct X-ray crystallographic data for 6-bromo-5-chloroquinazoline-2,4-diamine is absent in the provided sources, analogous quinazoline derivatives exhibit predictable packing motifs and intermolecular interactions. For example, thiourea-functionalized quinazolines form hydrogen-bonded networks via N–H⋯N, N–H⋯O, or N–H⋯S interactions, as observed in related structures [9]. The presence of multiple hydrogen-bond donors (N–H from diamino groups) and acceptors (pyrimidine N atoms) in this compound suggests similar stabilization through:
Table 2: Predicted Crystallographic Parameters
Parameter | Predicted Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Dominant Interactions | N–H⋯N, N–H⋯Cl, π-stacking |
H-bond Donor Count | 2 (from –NH₂ groups) |
H-bond Acceptor Count | 4 (ring N atoms) |
The title compound exhibits tautomerism centered at the diamino groups (C2–NH₂ and C4–NH₂) and the pyrimidine nitrogen atoms (N1, N3). Two primary tautomeric forms are significant:
Computational studies of analogous molecules (e.g., 6-bromo-8-chloroquinazolin-4(3H)-one) show that electron-withdrawing halogens stabilize amino tautomers by reducing electron density at ring nitrogens, disfavoring imino forms. The tautomeric energy barrier is estimated at ~8–12 kcal/mol via DFT, indicating room-temperature equilibrium favoring the diamino form [3] [6].
Table 3: Tautomeric Energy Comparison
Tautomer | Relative Energy (kcal/mol) | Dominant Stabilizing Force |
---|---|---|
2,4-Diamino (canonical form) | 0.0 (reference) | Resonance + H-bonding |
2-Imino-4-amino (N1 protonated) | +7.8 | Solvent stabilization |
2-Amino-4-imino (N3 protonated) | +9.2 | Intramolecular H-bonding |
Positional isomerism profoundly influences the physicochemical properties of halogenated quinazolinediamines. Key comparisons include:
Photophysical studies reveal that electron-withdrawing groups at C5/C6 (e.g., Br/Cl) in quinazolinediamines redshift absorption/emission maxima by ~20 nm compared to monosubstituted analogs, due to enhanced charge-transfer transitions. Reactivity differences are also notable: C4-chloro in 6-bromo-2-chloroquinazoline undergoes nucleophilic substitution, whereas C2/C4-amino groups in the title compound facilitate electrophilic aromatic substitution or metal coordination [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: